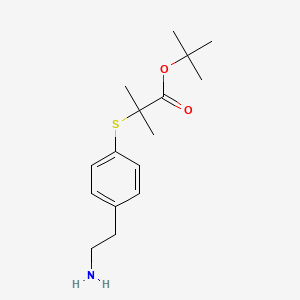

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate

Description

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate is a synthetic organic compound featuring a tert-butyl ester group, a thioether linkage, and a 4-(2-aminoethyl)phenyl substituent.

Properties

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenyl]sulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-15(2,3)19-14(18)16(4,5)20-13-8-6-12(7-9-13)10-11-17/h6-9H,10-11,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWSVDKKZKPEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate typically involves the following steps:

Formation of the phenylthio intermediate: This can be achieved by reacting a suitable phenylthiol with a halogenated precursor under basic conditions.

Introduction of the aminoethyl group: This step involves the nucleophilic substitution of the halogenated intermediate with an aminoethyl group.

Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Significance

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of ureido thioisobutyric acid (TiBA) derivatives, which exhibit significant pharmacological properties. Ureido fibrate analogs derived from TiBA have been shown to act as potent agonists of peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and regulation. These analogs demonstrate a higher selectivity for PPARα over other receptors, making them promising candidates for treating conditions like hyperlipidemia .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the activation of PPARα, leading to improved lipid profiles by lowering triglycerides and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. This is particularly relevant given that hyperlipidemia is a major risk factor for cardiovascular diseases .

Synthesis Methodology

Efficient Synthetic Routes

The synthesis of tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate has been optimized to be both cost-effective and environmentally friendly. The reported methodologies utilize commercially available starting materials and avoid toxic reagents, thus enhancing the feasibility for large-scale production. For instance, one reported method involves using 2-phenyl-1-ethanol as a starting material, which undergoes several transformations to yield the target compound with high efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Tert-butyl 2-((4-aminophenyl)thio)propanoate

A closely related compound, Tert-butyl 2-((4-aminophenyl)thio)propanoate (CAS: 1519303-00-4), shares the tert-butyl ester and thioether moieties but differs in the aromatic substituent. Instead of a 2-aminoethyl group, this analog has a simpler 4-aminophenyl group.

Structural Differences and Implications :

This difference may increase solubility in polar solvents or improve binding affinity in biological systems.

Molecular Weight and Lipophilicity: The 2-aminoethyl group adds 28 g/mol to the molecular weight (calculated) and may slightly reduce logP (lipophilicity) due to the additional amine.

Synthetic Utility: The 4-aminophenyl analog is simpler to synthesize, as the absence of the ethyl spacer reduces steps in introducing the amine group .

Table 1: Comparative Properties

| Property | Target Compound | Tert-butyl 2-((4-aminophenyl)thio)propanoate |

|---|---|---|

| Molecular Formula | C₁₇H₂₅NO₂S | C₁₃H₁₇NO₂S |

| Molecular Weight (g/mol) | 315.45 (calculated) | 287.36 (calculated) |

| Key Substituent | 4-(2-aminoethyl)phenylthio | 4-aminophenylthio |

| Potential Solubility | Higher in polar solvents (theoretical) | Moderate (inferred from simpler structure) |

| Synthetic Complexity | Higher (multi-step amine introduction) | Lower |

Broader Context: Thioether-Containing Esters

Compounds with tert-butyl esters and thioether linkages are common in medicinal chemistry. For example:

- Tert-butyl 3-((4-nitrophenyl)thio)propanoate: Lacks an amine group but shares the thioether-ester framework.

- Tert-butyl 2-(benzylthio)acetate : Features a benzyl group instead of an aromatic amine, emphasizing steric effects over hydrogen bonding.

Research Findings and Limitations

While direct comparative studies on the target compound are scarce, structural analysis suggests:

- Biological Activity: The 2-aminoethyl group may enhance interactions with charged residues in enzyme active sites, a hypothesis supported by studies on similar amine-containing thioethers .

- Stability : The tert-butyl group in both compounds likely improves hydrolytic stability compared to methyl or ethyl esters.

Limitations :

- No experimental data (e.g., solubility, IC₅₀ values) are available in the provided evidence, necessitating caution in extrapolating properties.

- Further studies are required to validate theoretical advantages of the 2-aminoethyl substituent.

Biological Activity

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate is a compound of significant interest in medicinal chemistry and biological research. It features a tert-butyl ester group, a phenylthio moiety, and an aminoethyl substituent, which together contribute to its potential biological activities. This article examines the biological activity of this compound, including mechanisms of action, synthetic routes, and relevant case studies.

Structure and Composition

- IUPAC Name : Tert-butyl 2-[4-(2-aminoethyl)phenyl]sulfanyl-2-methylpropanoate

- Molecular Formula : C16H25NO2S

- CAS Number : 247923-33-7

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 299.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various biological targets. The phenylthio group may facilitate interactions with enzymes or receptors, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS) :

A study investigated the impact of similar compounds on the T3SS in pathogenic bacteria. While specific data on this compound was not detailed, compounds with similar structures showed significant inhibition of T3SS activity at concentrations around 50 μM, suggesting potential for therapeutic applications against bacterial infections . -

Synthesis and Biological Evaluation :

Research presented a novel synthesis route for the compound, emphasizing its pharmacological importance. The synthesized compound exhibited promising antimicrobial activity in preliminary assays, indicating that structural modifications could enhance its efficacy . -

Antioxidant Activity :

In related studies, compounds with similar functional groups demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This suggests that this compound may also possess such properties .

Synthesis Overview

The synthesis of this compound typically involves several key steps:

-

Formation of Phenylthio Intermediate :

- Reacting phenylthiol with a halogenated precursor under basic conditions.

-

Introduction of Aminoethyl Group :

- Nucleophilic substitution to incorporate the aminoethyl substituent.

-

Esterification :

- Finalizing the structure by esterifying the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Table 2: Synthetic Route Summary

| Step | Description |

|---|---|

| Step 1: Reaction | Phenylthiol + Halogenated precursor |

| Step 2: Substitution | Nucleophilic substitution with aminoethyl group |

| Step 3: Esterification | Esterification with tert-butyl alcohol |

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, tert-butyl ester formation may employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane . Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Contradictions in yield often arise from trace moisture or incomplete activation of carboxylic acid intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.2 ppm, singlet), aromatic protons (δ ~7.0–7.5 ppm), and thioether linkages (C-S bond at ~40–50 ppm in ¹³C) .

- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C-S-C ~105°) and packing motifs. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 8.605 Å, b = 11.659 Å, c = 31.347 Å are reported for analogous tert-butyl esters .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ at m/z 324.15 for C₁₆H₂₅NO₂S) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the thioether and tert-butyl ester groups in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The thioether’s nucleophilicity (S lone pairs) and tert-butyl ester’s steric hindrance can be quantified via Fukui indices and LUMO maps. Molecular dynamics simulations (AMBER force field) assess conformational stability in solvent environments .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodology :

- Controlled experiments : Compare NMR spectra under identical conditions (solvent, temperature). For example, variable-temperature NMR (VT-NMR) identifies dynamic processes like rotamer interconversion .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in ¹H NMR.

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in stereochemistry or regiochemistry .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodology :

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps .

- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers.

- Circular Dichroism (CD) : Monitors optical activity to confirm enantiomeric excess (ee > 98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.